molecular formula C8H15BN2O2 B1310701 1-Isopentyl-1H-pyrazole-5-boronic acid CAS No. 847818-66-0

1-Isopentyl-1H-pyrazole-5-boronic acid

Cat. No.: B1310701
CAS No.: 847818-66-0
M. Wt: 182.03 g/mol
InChI Key: CWFZHICUFOUGRG-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrazole-5-boronic acid is a useful research compound. Its molecular formula is C8H15BN2O2 and its molecular weight is 182.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • The compound is an important intermediate in synthesizing biologically active compounds. A study describes the synthesis of a related compound, Pinacol 1-Methyl-1H-pyrazole-5-boronate, from 1H-pyrazole, highlighting its relevance in organic synthesis (Zhang Yu-jua, 2013).
    • Another study on the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles using Suzuki coupling indicates the utility of pyrazole boronic acids in creating structurally diverse compounds (P. Dragovich et al., 2007).
  • Molecular Interactions and Reactions :

    • A study on the structural requirements for disproportionation of boronic acids with pyrazole derivatives underlines the compound's role in complex chemical reactions (Joungmo Cho et al., 2021).
    • Research on diborane(4) pyrazole derivatives provides insights into the potential polymeric structures and properties of related boron pyrazole species, demonstrating the compound's significance in understanding complex molecular architectures (C. Brock et al., 1988).
  • Methodological Developments in Organic Synthesis :

    • Studies like the one on solid-phase syntheses of pyrazoles and isoxazoles illustrate the compound's role in developing novel synthetic methodologies, potentially offering high yields and purity in product synthesis (D. Shen et al., 2000).
    • Another example is the improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, highlighting advancements in the synthesis and stability of boronic acid derivatives (Peter R. Mullens, 2009).
  • Advanced Applications in Chemistry and Materials Science :

    • Research on pyrazolate-based boron compounds for potential use in organic light-emitting diodes showcases the compound's relevance in material science and electronics (Deng‐Gao Chen et al., 2019).
    • The study on the synthesis and stability of boratriazaroles, which are bioisosteres of imidazoles or pyrazoles, indicates the potential of such compounds in pharmaceuticals and biochemistry (Didier Zurwerra et al., 2015).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

The protodeboronation of 1°, 2° and 3° alkyl boronic esters, such as 1-Isopentyl-1H-pyrazole-5-boronic acid, is not well developed . Therefore, future research could focus on developing efficient methods for the protodeboronation of these compounds. This could potentially expand their applications in organic synthesis .

Mechanism of Action

Boronic Acids in Biochemistry

Boronic acids are a class of compounds that are widely used in organic chemistry and biochemistry. They are often used as reagents in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds . This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals .

In biochemistry, boronic acids can interact with enzymes, proteins, and other biological targets. They can form reversible covalent bonds with sugars, amino acids, and other biological molecules, which makes them useful tools for probing biological systems .

Pharmacokinetics of Boronic Acids

The pharmacokinetics of boronic acids can vary widely depending on their chemical structure. Some boronic acids are readily absorbed and distributed in the body, while others are not. The stability, solubility, and bioavailability of boronic acids can be influenced by various factors, including their chemical structure and the presence of other compounds .

Environmental Factors

The activity and stability of boronic acids can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For example, boronic acids are typically stable under basic conditions but can undergo hydrolysis under acidic conditions .

Properties

IUPAC Name

[2-(3-methylbutyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFZHICUFOUGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1CCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461887
Record name 1-Isopentyl-1H-pyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-66-0
Record name 1-Isopentyl-1H-pyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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